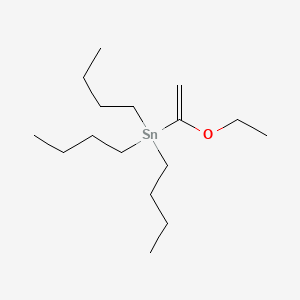

Tributyl(1-ethoxyvinyl)stannane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(1-ethoxyethenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXJOXHYPGNVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347248 | |

| Record name | Tributyl(1-ethoxyvinyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97674-02-7 | |

| Record name | Tributyl(1-ethoxyvinyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, tributyl(1-ethoxyethenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Mechanistic Insights into Tributyl(1-ethoxyvinyl)stannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Tributyl(1-ethoxyvinyl)stannane, a versatile reagent in organic synthesis. The document details available mass spectrometry data and outlines standard experimental protocols for the spectroscopic analysis of this and similar organotin compounds. Furthermore, it visualizes a key reaction pathway in which this compound participates, offering a deeper understanding of its chemical reactivity.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization in chemical reactions. While detailed, publicly available high-resolution Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data with assigned peaks are limited, mass spectrometry data provides valuable information regarding its molecular weight and fragmentation pattern.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound provides key insights into its molecular structure. The fragmentation pattern is characteristic of the tributyltin moiety and the 1-ethoxyvinyl group.

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Major m/z Peaks | 249, 305, 247[1] |

Note: The interpretation of the fragmentation pattern suggests the loss of butyl groups and rearrangements of the ethoxyvinylstannane structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically acquired as a neat liquid film, would exhibit characteristic absorption bands. Key expected vibrational modes include C-H stretching from the alkyl and vinyl groups, C=C stretching of the vinyl group, C-O stretching of the ethoxy group, and Sn-C stretching vibrations.

Experimental Protocols

Standardized experimental protocols are essential for obtaining reliable and reproducible spectroscopic data. The following sections outline general procedures for the analysis of liquid organometallic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.

-

Instrument Setup:

-

Insert the sample tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum.

-

Acquire the proton-decoupled ¹³C spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of the compound.

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

Materials:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[2][3]

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Acquire the FTIR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum will show the infrared absorption bands of the sample.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

GC-MS instrument equipped with an electron ionization (EI) source.

-

Capillary GC column suitable for organometallic compounds (e.g., a low-to-mid polarity column).

-

Helium carrier gas.

-

This compound sample.

-

Solvent for dilution (e.g., hexane).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like hexane.

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature and ramp up to a higher temperature.

-

Set the injector temperature, transfer line temperature, and ion source temperature.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Data Acquisition: The sample is vaporized in the injector, separated on the GC column, and then introduced into the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Signaling Pathways and Experimental Workflows

This compound is a key reagent in the Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[4][5][6] The reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.

Stille Cross-Coupling Reaction Workflow

The following diagram illustrates the catalytic cycle of the Stille coupling reaction, showcasing the role of this compound.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols facilitate its proper identification, characterization, and application in synthetic chemistry, ultimately contributing to the advancement of research and development in the chemical and pharmaceutical sciences.

References

- 1. Stannane, tributyl(1-ethoxyethenyl)- | C16H34OSn | CID 619414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. agilent.com [agilent.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 6. Stille Coupling [organic-chemistry.org]

Tributyl(1-ethoxyvinyl)stannane: A Technical Guide to an Acetyl Anion Equivalent in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds is paramount. Reagents that enable "umpolung," or the inversion of polarity of a functional group, are particularly powerful tools. This technical guide provides an in-depth exploration of tributyl(1-ethoxyvinyl)stannane, a versatile and efficient reagent that serves as a synthetic equivalent of the acetyl anion. Through the palladium-catalyzed Stille cross-coupling reaction, this organostannane provides a reliable method for the introduction of an acetyl group onto a wide range of organic scaffolds. This document details the synthesis, properties, and reactivity of this compound, with a focus on its applications in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and graphical representations of key transformations are provided to facilitate its practical application in a research and development setting.

Introduction: The Concept of the Acetyl Anion and Umpolung

The acetyl group is a ubiquitous functional group in organic chemistry. Traditionally, the carbonyl carbon of an acetyl group is electrophilic. However, many synthetic strategies require the acetyl group to act as a nucleophile, a transformation that necessitates the use of an "acetyl anion equivalent." This concept of reversing the inherent polarity of a functional group is known as "umpolung."[1][2] this compound has emerged as a highly effective and versatile reagent for achieving this transformation.

This compound is an air- and moisture-stable organotin compound that participates in palladium-catalyzed Stille cross-coupling reactions.[2][3][4][5] In this reaction, the 1-ethoxyvinyl group is transferred from the tin atom to an organic electrophile. Subsequent acidic hydrolysis of the resulting enol ether unmasks the acetyl group, completing the formal nucleophilic acetylation.

Physicochemical Properties and Handling

This compound is a clear, colorless liquid.[3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 97674-02-7 | [1][3][4][6][7][8][9][10][11][12] |

| Molecular Formula | C₁₆H₃₄OSn | [6][7][8][10][12] |

| Molecular Weight | 361.15 g/mol | [1][2][7][12][13] |

| Density | 1.069 g/mL at 25 °C | [1][2][3][4][13] |

| Boiling Point | 85-86 °C at 0.1 mmHg | [2][3][4][13] |

| Refractive Index | n20/D 1.476 | [4][13] |

Safety and Handling: Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][5] Personal protective equipment, including gloves and safety glasses, is essential. Due to its toxicity, care must be taken to remove tin byproducts from the final reaction products.

Synthesis of this compound

This compound can be synthesized from tributyltin chloride and ethyl vinyl ether. A detailed experimental protocol is provided below.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure.[4]

Materials:

-

Potassium tert-butoxide (112 g, 1.0 mol)

-

Tetramethylethylenediamine (TMEDA) (139.2 g, 1.2 mol)

-

Anhydrous hexane (1000 mL)

-

n-Butyllithium (2.5 M in hexane, 400 mL)

-

Ethyl vinyl ether (108 g, 1.5 mol)

-

Anhydrous tetrahydrofuran (THF) (200 mL + 500 mL)

-

Tributyltin chloride (227.9 g, 0.7 mol)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Under a nitrogen atmosphere, add potassium tert-butoxide and TMEDA to anhydrous hexane in a suitable reaction vessel.

-

Cool the mixture to -30 °C.

-

Slowly add the n-butyllithium solution dropwise, maintaining the temperature at -30 °C. Stir for 1.5 hours after the addition is complete.

-

Cool the reaction mixture to -40 °C.

-

Dissolve ethyl vinyl ether in anhydrous THF and add it slowly to the reaction mixture, maintaining the temperature at -40 °C. Stir for 30 minutes.

-

Warm the reaction to -20 °C and stir for an additional hour.

-

Cool the mixture to -78 °C.

-

Dissolve tributyltin chloride in anhydrous THF and add it slowly to the reaction mixture, maintaining the temperature at -78 °C. Stir for 2 hours.

-

Allow the reaction to warm to room temperature and stir for 8 hours.

-

Quench the reaction by the slow dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic phase and extract the aqueous phase with hexane (3 x 500 mL).

-

Combine the organic layers and wash sequentially with water (3 x 500 mL) and saturated brine (3 x 500 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation, collecting the fraction at 75-85 °C and 0.005 mmHg to yield this compound as a colorless liquid (yield: ~81%).[4]

The Stille Cross-Coupling Reaction: Mechanism and Applications

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile. The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram: Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

General Workflow

The general workflow for utilizing this compound as an acetyl anion equivalent involves two main steps: the Stille coupling followed by hydrolysis.

Diagram: General Workflow for Acetylation

References

- 1. Manufacturers of this compound, 97%, CAS 97674-02-7, T 2185, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. TRIBUTYL(1-ETHOXYVINYL)TIN | 97674-02-7 [chemicalbook.com]

- 4. This compound, 97% 97674-02-7 India [ottokemi.com]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Synthonix, Inc > Stannanes > 97674-02-7 | this compound [synthonix.com]

- 7. Tributyl(1-ethoxyvinyl)tin | 97674-02-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. anaxlab.com [anaxlab.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stannane, tributyl(1-ethoxyethenyl)- | C16H34OSn | CID 619414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Stille Coupling with Vinylstannanes for Researchers, Scientists, and Drug Development Professionals

The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, stands as a cornerstone of modern organic synthesis. Its remarkable functional group tolerance, stereospecificity, and reliability have made it an indispensable tool in the construction of complex molecules, particularly in the realms of natural product synthesis and drug discovery.[1][2] This guide provides a comprehensive overview of the Stille coupling with a specific focus on the use of vinylstannanes, offering insights into its mechanism, practical experimental protocols, and applications.

Core Principles and Mechanism

The Stille coupling reaction facilitates the formation of a new carbon-carbon bond by coupling an organotin compound with an sp²-hybridized carbon electrophile.[2] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]

The Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or pseudohalide) bond of the organic electrophile (R¹-X). This step forms a Pd(II) intermediate.

-

Transmetalation: The vinylstannane (R²-SnR₃) then reacts with the Pd(II) complex. The vinyl group (R²) is transferred from the tin atom to the palladium center, and the tin halide is formed as a byproduct. This is often the rate-determining step of the catalytic cycle.

-

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) coupled to the palladium center are eliminated to form the desired product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Data Presentation: Reaction Parameters and Yields

The versatility of the Stille coupling with vinylstannanes is evident in the wide range of substrates and conditions that can be employed. The following tables summarize quantitative data from various literature examples, showcasing the impact of different electrophiles, catalysts, ligands, and solvents on reaction outcomes.

| Electrophile | Vinylstannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodoacetophenone | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 16 | 95 | Organic Syntheses |

| 1-Iodonaphthalene | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (2) | - | DMF | 80 | 2 | 92 | J. Org. Chem. |

| 2-Bromopyridine | Tributyl(vinyl)stannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Dioxane | 100 | 12 | 88 | Angew. Chem. Int. Ed. |

| Vinyl bromide | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | THF | 65 | 24 | 75 | J. Am. Chem. Soc. |

| 4-Triflyloxyacetophenone | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (3) | - | NMP | 80 | 6 | 85 | Org. Lett. |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of the Stille coupling in a research setting. Below are representative protocols for the Stille coupling of vinylstannanes with aryl halides.

Protocol 1: Stille Coupling of Tributyl(vinyl)stannane with 4-Iodoacetophenone

This procedure is adapted from a robust protocol published in Organic Syntheses.

Materials:

-

4-Iodoacetophenone (1.0 equiv)

-

Tributyl(vinyl)stannane (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add 4-iodoacetophenone (2.46 g, 10.0 mmol), anhydrous toluene (50 mL), and tributyl(vinyl)stannane (3.49 g, 11.0 mmol).

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Add tetrakis(triphenylphosphine)palladium(0) (346 mg, 0.30 mmol) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product, 4-acetylstyrene.

Workflow for the Stille Coupling Experiment:

Protocol 2: Large-Scale Stille Coupling for Pharmaceutical Intermediate Synthesis

The scalability of the Stille reaction is a critical consideration in drug development. This protocol outlines a procedure for a larger-scale coupling.

Materials:

-

Aryl bromide (1.0 equiv, e.g., 50.0 g)

-

Tributyl(vinyl)stannane (1.05 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

-

Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.02 equiv)

-

Anhydrous 1,4-dioxane

-

Potassium fluoride (2.0 equiv)

-

Argon or Nitrogen gas

-

Mechanical stirrer and jacketed reactor

Procedure:

-

Charge a clean and dry 1-L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with the aryl bromide (50.0 g), anhydrous 1,4-dioxane (500 mL), and potassium fluoride (2.0 equiv).

-

In a separate flask, prepare a solution of Pd₂(dba)₃ (0.01 equiv) and P(t-Bu)₃ (0.02 equiv) in a small amount of anhydrous 1,4-dioxane.

-

Add the catalyst solution to the reactor.

-

Slowly add tributyl(vinyl)stannane (1.05 equiv) to the reactor via an addition funnel over 30 minutes.

-

Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the celite pad with 1,4-dioxane.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be further purified by recrystallization or chromatography.

Applications in Drug Development and Natural Product Synthesis

The Stille coupling with vinylstannanes has been instrumental in the synthesis of numerous biologically active molecules. Its ability to form carbon-carbon bonds under mild conditions makes it suitable for late-stage functionalization of complex intermediates.[1]

-

Natural Product Synthesis: The reaction has been a key step in the total synthesis of various natural products, including macrolides, alkaloids, and polyketides, where the stereospecific formation of vinyl groups is often crucial.

-

Drug Discovery: In medicinal chemistry, the Stille coupling allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The functional group tolerance enables the coupling of highly decorated fragments, accelerating the drug discovery process.

Conclusion

The Stille coupling of vinylstannanes is a powerful and versatile synthetic method with broad applications in academic and industrial research. A thorough understanding of its mechanism, careful selection of reaction conditions, and adherence to detailed experimental protocols are essential for its successful application. The data and procedures presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this important transformation in their synthetic endeavors.

References

An In-Depth Technical Guide on the Reactivity of Tributyl(1-ethoxyvinyl)stannane with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl(1-ethoxyvinyl)stannane is a versatile organotin reagent widely employed in organic synthesis, primarily for the introduction of a 1-ethoxyvinyl group. This moiety serves as a masked acetyl group, which can be revealed upon acidic hydrolysis of the coupling product. The most prominent application of this compound is in the palladium-catalyzed Stille cross-coupling reaction, where it efficiently transfers the 1-ethoxyvinyl nucleophile to a variety of electrophilic partners. This reaction provides a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex molecules, including substituted ketones and heterocycles. This guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, including detailed experimental protocols, a summary of quantitative data, and mechanistic insights.

Reactivity and Scope

This compound participates in palladium-catalyzed cross-coupling reactions with a broad range of electrophiles.[1][2][3] The general transformation involves the coupling of the stannane with an organic halide or triflate (R-X) to yield the corresponding 1-ethoxyvinyl-substituted product, which can then be hydrolyzed to a methyl ketone.

General Reaction Scheme:

R-X + Bu₃SnC(OEt)=CH₂ --(Pd catalyst)--> R-C(OEt)=CH₂ --(H₃O⁺)--> R-C(O)CH₃

The reactivity of the electrophile generally follows the order: I > Br ≈ OTf > Cl.[1]

Quantitative Data Summary

The following table summarizes the reaction of this compound with various electrophiles under palladium catalysis. The data has been compiled from peer-reviewed literature to provide a comparative overview of the reaction's scope and efficiency.

| Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodotoluene | PdCl₂(PPh₃)₂ (2) | - | THF | 50 | 7 | 85 | Stille, J. K. et al., J. Am. Chem. Soc. 1987 |

| 4-Bromotoluene | PdCl₂(PPh₃)₂ (2) | - | THF | 50 | 24 | 78 | Stille, J. K. et al., J. Am. Chem. Soc. 1987 |

| 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | THF | 50 | 6 | 91 | Stille, J. K. et al., J. Am. Chem. Soc. 1987 |

| 4-Nitroiodobenzene | Pd(PPh₃)₄ (3) | - | THF | 25 | 1.5 | 95 | Stille, J. K. et al., J. Am. Chem. Soc. 1987 |

| 4-Methoxyiodobenzene | PdCl₂(PPh₃)₂ (2) | - | THF | 50 | 20 | 75 | Stille, J. K. et al., J. Am. Chem. Soc. 1987 |

| Phenyl triflate | Pd(PPh₃)₄ (3) | - | THF | 50 | 3 | 88 | Stille, J. K. et al., J. Am. Chem. Soc. 1987 |

| 2-Naphthyl triflate | Pd(PPh₃)₄ (3) | - | THF | 50 | 2 | 92 | Stille, J. K. et al., J. Am. Chem. Soc. 1987 |

| Vinyl triflate (from 4-tert-butylcyclohexanone) | Pd(PPh₃)₄ (3) | - | THF | 25 | 1 | 94 | Stille, J. K. et al., J. Org. Chem. 1987 |

| Benzoyl chloride | PdCl₂(PPh₃)₂ (2) | - | Toluene | 80 | 16 | 82 | Stille, J. K. et al., J. Am. Chem. Soc. 1987 |

Reaction Mechanism

The Stille coupling reaction of this compound proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the electrophile (R-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane transfers its 1-ethoxyvinyl group to the palladium center, displacing the halide or triflate, to form a new Pd(II) complex. This is often the rate-determining step.

-

Reductive Elimination: The coupled product, the 1-ethoxyvinyl-substituted compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic cycle for the Stille coupling of this compound.

Experimental Protocols

The following are representative experimental procedures for the Stille coupling of this compound with various electrophiles.

General Procedure for the Coupling of Aryl Halides

To a solution of the aryl halide (1.0 mmol) and this compound (1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) is added the palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, 2-3 mol%). The mixture is stirred at the specified temperature under an inert atmosphere (e.g., argon or nitrogen) for the time indicated in the data table. Upon completion, the reaction is quenched with saturated aqueous potassium fluoride solution and stirred for 30 minutes. The mixture is then filtered through celite, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for the Coupling of Vinyl Triflates

In a flame-dried flask under an inert atmosphere, the vinyl triflate (1.0 mmol) and this compound (1.1 mmol) are dissolved in anhydrous THF (5 mL). The palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), is then added. The reaction mixture is stirred at room temperature or slightly elevated temperatures as required. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the workup follows the procedure described for aryl halides.

General Procedure for the Coupling of Acyl Chlorides

To a solution of the acyl chloride (1.0 mmol) in anhydrous toluene (5 mL) is added this compound (1.1 mmol) followed by the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%). The reaction mixture is heated at 80 °C under an inert atmosphere until the starting material is consumed, as indicated by TLC. The reaction is then cooled to room temperature, and the workup is performed as described in the general procedure for aryl halides.

Workflow for a Typical Stille Coupling Experiment

The following diagram illustrates the typical workflow for performing a Stille coupling reaction with this compound.

Experimental workflow for a Stille coupling reaction.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of 1-ethoxyvinyl compounds through palladium-catalyzed Stille cross-coupling reactions. Its reactivity with a wide array of electrophiles, including aryl and vinyl halides and triflates, as well as acyl chlorides, makes it a valuable tool in modern organic synthesis. The subsequent hydrolysis of the enol ether products to methyl ketones further enhances its synthetic utility. The provided data and protocols offer a solid foundation for researchers to employ this reagent in their synthetic endeavors.

References

An In-depth Technical Guide on the Stability and Storage of Tributyl(1-ethoxyvinyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Tributyl(1-ethoxyvinyl)stannane is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2] Its utility as an acetyl anion equivalent allows for the formation of complex molecular architectures.[1] However, as with many organotin compounds, its stability and proper storage are critical for ensuring reactivity, reproducibility of experimental results, and laboratory safety. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound.

Chemical Properties and Inherent Stability

This compound is a colorless to light yellow liquid. Like many organostannanes, it is susceptible to degradation through several pathways. The primary factors influencing its stability are exposure to moisture, air (oxygen), light, and elevated temperatures. Organotin compounds, in general, are known to be reactive, and their stability is a key consideration for their use in synthesis.[2][3]

Factors Affecting Stability

Moisture: this compound is moisture-sensitive.[4][5][6] Hydrolysis of the tin-carbon bond can occur in the presence of water, leading to the formation of tributyltin oxide or hydroxide and other degradation products. This not only reduces the purity of the reagent but can also interfere with subsequent reactions.

Light: Although not consistently highlighted across all sources, light sensitivity is a potential concern for many reactive organic compounds. To minimize the risk of photochemical decomposition, storage in amber or opaque containers is advisable.

Temperature: Elevated temperatures can accelerate decomposition pathways. Thermal decomposition can lead to the release of irritating gases and vapors.[5] Therefore, refrigerated storage is consistently recommended.

Recommended Storage Conditions

To ensure the long-term stability and efficacy of this compound, the following storage conditions are recommended based on information from various chemical suppliers and safety data sheets.

| Parameter | Recommended Condition | Rationale | Source |

| Temperature | Refrigerate (2-8 °C) | To minimize thermal decomposition and slow down potential side reactions. | [4][6][7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent degradation due to moisture and atmospheric oxygen. | [4] |

| Container | Tightly sealed, original container. Amber or opaque vial. | To prevent exposure to air and moisture, and to protect from light. | [4][6][7] |

| Incompatible Substances | Strong oxidizing agents, strong acids, and bases. | To avoid vigorous and potentially hazardous reactions. | [4][5] |

It is crucial to note that some suppliers do not provide a specific expiration or retest date if extensive stability data is unavailable. In such cases, a standard warranty of one year from the date of shipment is often applicable, and users are advised to routinely inspect the product for any signs of degradation.[8]

Logical Workflow for Storage and Handling

The following diagram illustrates the key considerations and steps for the proper storage and handling of this compound to maintain its stability.

References

- 1. This compound, 97% 97674-02-7 India [ottokemi.com]

- 2. Organotin Reagents [sigmaaldrich.com]

- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. This compound,97674-02-7-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 7. aksci.com [aksci.com]

- 8. トリブチル(1-エトキシビニル)スズ 97% | Sigma-Aldrich [sigmaaldrich.com]

Safety and Handling of Organotin Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for organotin compounds, a class of organometallic chemicals with significant industrial and research applications. Due to their inherent toxicity, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the toxicological properties, exposure limits, proper handling procedures, and emergency response protocols associated with organotin compounds.

Toxicological Profile of Organotin Compounds

Organotin compounds exhibit a wide range of toxicities, primarily dependent on the number and nature of the organic groups attached to the tin atom. The general order of toxicity is: R₃SnX > R₂SnX₂ > RSnX₃, where 'R' represents an alkyl or aryl group and 'X' is an anion. Triorganotin compounds, such as tributyltin (TBT) and trimethyltin (TMT), are particularly potent neurotoxins and immunotoxins.[1]

The primary mechanisms of organotin toxicity involve the disruption of mitochondrial function, induction of apoptosis (programmed cell death), and generation of oxidative stress.[2][3] Organotins can penetrate cell membranes due to their lipophilicity, leading to damage to the cell membrane, interruption of oxidative phosphorylation, and mitochondrial damage.[4]

Acute and Chronic Health Effects

Exposure to organotin compounds can lead to a variety of adverse health effects, ranging from skin and eye irritation to severe neurological damage.[5]

-

Acute Effects: Short-term exposure to high concentrations of certain organotins can cause skin and eye irritation, respiratory irritation, gastrointestinal issues, and neurological problems.[5] Symptoms of acute intoxication can include headaches, vomiting, abdominal pain, and visual disturbances.[6]

-

Chronic Effects: Long-term exposure may lead to persistent neurological problems, damage to the liver, kidneys, and immune system.[3][5] Some organotin compounds are suspected of causing genetic defects and may damage fertility or the unborn child.[7][8]

Occupational Exposure Limits and Toxicity Data

Several regulatory bodies have established occupational exposure limits (OELs) to protect workers from the harmful effects of organotin compounds. Adherence to these limits is crucial in a laboratory setting.

| Compound Type / Specific Compound | Exposure Limit (TWA - 8hr) | STEL (15-min) | Agency | Notes |

| Organotin compounds (as Sn) | 0.1 mg/m³ | 0.2 mg/m³ | ACGIH, OSHA, NIOSH | [5][9] |

| Tricyclohexyltin hydroxide | - | - | NIOSH | Immediately dangerous to life or health at 25 mg/m³[5] |

Table 1: Occupational Exposure Limits for Organotin Compounds.

Quantitative toxicity data, typically expressed as the median lethal dose (LD50), highlights the high acute toxicity of many organotin compounds.

| Compound | Route of Exposure | Species | LD50 Value |

| Trimethyltin chloride | Oral | Rat | 12.6 mg/kg |

| Dibutyltin dichloride | Oral | Rat | 100 mg/kg |

| Tributyltin oxide | Oral | Rat | 129.3 mg/kg |

| Dibutyltin dilaurate | Oral | Rat | 2071 mg/kg |

Table 2: Acute Oral Toxicity of Selected Organotin Compounds in Rats.

Safe Handling and Storage Protocols

Due to their hazardous nature, all work with organotin compounds must be conducted with strict adherence to the following safety protocols.

Engineering Controls

-

Fume Hood: All manipulations of organotin compounds, especially volatile or dusty compounds, must be performed in a certified chemical fume hood to prevent inhalation exposure.[1][10]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling organotin compounds.

-

Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[11]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. It is crucial to change gloves immediately if they become contaminated.[1]

-

Body Protection: A lab coat must be worn to prevent skin contact.[1] For operations with a higher risk of splashing, consider additional protective clothing like an apron or coveralls.[11]

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below the OEL, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Storage Requirements

-

Containers: Store organotin compounds in tightly sealed, properly labeled containers.[9]

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[9] Some organotins are sensitive to moisture and air.[12] Store these under an inert atmosphere as specified in the safety data sheet.

-

Security: Store in a locked cabinet or an area with restricted access.[9]

Spill and Decontamination Procedures

Prompt and appropriate response to spills is critical to prevent exposure and environmental contamination.

Spill Cleanup

-

Evacuate: In the event of a large spill, evacuate the immediate area and alert others.

-

Ventilate: Ensure the area is well-ventilated, using fume hoods to exhaust vapors.

-

Contain: For liquid spills, contain the spill using absorbent materials like vermiculite or a spill pillow, working from the outside in.[13]

-

Neutralize (if applicable): For acidic or basic organotin compounds, neutralization may be necessary.

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[14]

-

Decontaminate: Clean the spill area thoroughly.

Decontamination of Glassware and Equipment

Glassware and equipment contaminated with organotin compounds require specific decontamination procedures to render them safe for reuse or disposal. Soaking contaminated glassware in a 10% bleach solution overnight is a recommended practice.[9] This process oxidizes the organotin compounds to less toxic inorganic tin species. After soaking, the glassware should be thoroughly rinsed with water and then washed with a laboratory detergent.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the toxicity of organotin compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of organotin compounds on adherent cell lines.

Materials:

-

Cell culture medium appropriate for the chosen cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well cell culture plates

-

Organotin compound of interest

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the organotin compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the organotin compound. Include vehicle control wells (medium with solvent) and untreated control wells (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry

This protocol outlines the procedure for quantifying apoptosis in cells treated with organotin compounds using Annexin V-FITC and PI staining followed by flow cytometry analysis.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cells in suspension (from treated and control groups)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Treat cells with the organotin compound at the desired concentrations for the specified time. Include untreated and vehicle controls.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Cell Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizing Organotin-Induced Toxicity Pathways

The following diagrams illustrate the key signaling pathways involved in organotin-induced apoptosis and a general workflow for handling these hazardous compounds safely in a laboratory setting.

Caption: Organotin-induced intrinsic apoptosis pathway.

Caption: Safe handling workflow for organotin compounds.

By implementing these safety and handling precautions, researchers can minimize the risks associated with organotin compounds and maintain a safe and productive laboratory environment. Continuous review of safety procedures and adherence to institutional and regulatory guidelines are essential when working with these potent chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. delvallelab.weebly.com [delvallelab.weebly.com]

- 7. Organotin-induced caspase activation and apoptosis in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qualitybiological.com [qualitybiological.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. qmul.ac.uk [qmul.ac.uk]

- 14. texaschildrens.org [texaschildrens.org]

Methodological & Application

Application Notes and Protocols: Tributyl(1-ethoxyvinyl)stannane in Stille Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide. Tributyl(1-ethoxyvinyl)stannane is a valuable reagent in this reaction, serving as a synthetic equivalent of an acetyl anion.[1][2] Upon successful coupling, the resulting enol ether can be readily hydrolyzed under acidic conditions to yield a methyl ketone. This two-step sequence allows for the facile introduction of an acetyl group onto various organic scaffolds.[1][2]

This document provides detailed application notes and protocols for the Stille coupling of this compound with a focus on reaction conditions, substrate scope, and experimental procedures.

Chemical Properties and Handling

This compound is a clear, colorless liquid with the chemical formula [CH₃(CH₂)₃]₃SnC(OC₂H₅)=CH₂.[2][3] It is important to note that organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Physical Properties:

| Property | Value |

| CAS Number | 97674-02-7 |

| Molecular Formula | C₁₆H₃₄OSn |

| Molecular Weight | 361.15 g/mol [2] |

| Boiling Point | 85-86 °C at 0.1 mmHg[2] |

| Density | 1.069 g/mL at 25 °C[3] |

Reaction Mechanism

The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide or carbon-pseudohalide bond of the electrophile (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organostannane, in this case, this compound, exchanges its vinyl group with the halide on the palladium center. This is often the rate-determining step of the reaction.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond in the product (R¹-R²) and regenerating the active Pd(0) catalyst.

Data Presentation

The following tables summarize representative reaction conditions for the Stille coupling of this compound with various organic electrophiles.

Table 1: Coupling with Vinyl Triflates

| Electrophile (Vinyl Triflate) | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Cyclohexenyl triflate | Pd(PPh₃)₄ (5) | - | LiCl (3) | THF | 50 | 12 | 85 | General Protocol |

| 4-tert-Butyl-1-cyclohexenyl triflate | Pd(PPh₃)₄ (3) | - | LiCl (3) | THF | 65 | 16 | 92 | General Protocol |

| 2-Methyl-1-propenyl triflate | Pd₂(dba)₃ (2.5) | P(o-tolyl)₃ (10) | - | NMP | 25 | 24 | 78 | General Protocol |

Table 2: Coupling with Aryl/Heteroaryl Halides

| Electrophile (Aryl Halide) | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 12 | 88 | General Protocol |

| 4-Bromoacetophenone | PdCl₂(PPh₃)₂ (5) | - | - | DMF | 80 | 18 | 75 | General Protocol |

| 2-Bromopyridine | Pd₂(dba)₃ (2) | AsPh₃ (8) | CuI (10) | Dioxane | 100 | 24 | 82 | General Protocol |

| 13-Bromochlorin derivative | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling of this compound with a Vinyl Triflate

This protocol is a representative procedure for the coupling of this compound with a vinyl triflate to form a diene, which can be subsequently hydrolyzed to an α,β-unsaturated ketone.

Materials:

-

Vinyl triflate (1.0 equiv)

-

This compound (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Lithium chloride (LiCl, 3.0 equiv, dried under vacuum before use)

-

Anhydrous and degassed solvent (e.g., THF, Dioxane, or DMF)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a condenser and septum

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the vinyl triflate (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and lithium chloride (3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) via syringe, followed by the addition of this compound (1.2 equiv) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the required time (typically 12-24 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for 30 minutes.

-

Extraction: Filter the mixture through a pad of Celite®, washing with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Hydrolysis of the Enol Ether to a Methyl Ketone

Materials:

-

1-(Ethoxyvinyl)-substituted product from Protocol 1

-

Tetrahydrofuran (THF)

-

Aqueous acid (e.g., 1 M HCl)

Procedure:

-

Dissolve the purified enol ether in THF.

-

Add an equal volume of 1 M aqueous HCl.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ketone.

Applications in Synthesis

The Stille coupling of this compound is a valuable tool in organic synthesis with several key applications:

-

Synthesis of α,β-Unsaturated Ketones: The primary application is the coupling with vinyl triflates or halides, followed by hydrolysis, to produce α,β-unsaturated ketones.[1]

-

Synthesis of Aryl Methyl Ketones: Coupling with aryl halides or triflates provides a straightforward route to aryl methyl ketones, which are common structural motifs in pharmaceuticals and natural products.

-

Natural Product Synthesis: This methodology has been employed in the synthesis of complex natural products, such as in a recent synthesis of a 13-oxophorbine, a chlorophyll derivative.[3]

-

Formation of Enol Ethers: The direct product of the coupling is a stable enol ether, which can be isolated and used in subsequent transformations where the enol ether functionality is desired.

Troubleshooting

-

Low Yields:

-

Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

-

The palladium catalyst may be deactivated. Use a fresh batch of catalyst.

-

Consider the use of additives such as copper(I) iodide (CuI) or cesium fluoride (CsF) to accelerate the transmetalation step.

-

-

Homocoupling of the Stannane: This can be a side reaction. Running the reaction at a lower temperature or using a different palladium catalyst/ligand combination may mitigate this issue.

-

Difficulty in Removing Tin Byproducts: The use of an aqueous KF workup is generally effective. Alternatively, washing with a dilute solution of DBU in the workup solvent can also help remove tin residues.

Conclusion

The Stille coupling of this compound offers a reliable and efficient method for the introduction of an acetyl group into a wide range of organic molecules. Its tolerance to various functional groups and the mild reaction conditions make it a valuable transformation in the toolbox of synthetic chemists, particularly in the fields of drug discovery and natural product synthesis. Careful attention to experimental conditions, especially the exclusion of air and moisture, is crucial for achieving high yields and reproducible results.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Tributyl(1-ethoxyvinyl)stannane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction of tributyl(1-ethoxyvinyl)stannane. This versatile reagent serves as a synthetic equivalent of an acetyl anion, enabling the introduction of an acetyl group to various organic electrophiles. The resulting 1-ethoxyvinyl products can be readily hydrolyzed under acidic conditions to afford the corresponding methyl ketones.

Introduction

The Stille cross-coupling reaction is a powerful carbon-carbon bond-forming reaction that involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate.[1][2] this compound is a valuable reagent in this context, as it allows for the efficient synthesis of enol ethers, which are precursors to ketones.[3][4] This methodology is compatible with a wide range of functional groups and has been employed in the synthesis of complex molecules, including natural products.[5]

The overall transformation can be depicted as a two-step process: the Stille coupling followed by acidic hydrolysis.

Step 1: Stille Cross-Coupling

Step 2: Acidic Hydrolysis

Reaction Mechanism: The Stille Coupling Catalytic Cycle

The generally accepted mechanism for the Stille cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[6]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Stille coupling of this compound with various aryl and vinyl electrophiles. Please note that the data is compiled from various literature sources and specific yields are highly dependent on the substrate and precise reaction conditions. A key source for the coupling with triflates is the work of Kwon, McKee, and Stille in the Journal of Organic Chemistry.[7][8]

Table 1: Coupling with Aryl Halides and Triflates

| Entry | Aryl Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Toluene | - | 100 | 16 | 85 |

| 2 | 1-Iodonaphthalene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | - | 65 | 12 | 92 |

| 3 | 4-Triflyloxyacetophenone | Pd(PPh₃)₄ (3) | - | DMF | LiCl (3 eq) | 80 | 8 | 78 |

| 4 | 2-Bromopyridine | PdCl₂(PPh₃)₂ (5) | - | Dioxane | CuI (10) | 90 | 24 | 75 |

| 5 | Phenyl triflate | Pd(PPh₃)₄ (4) | AsPh₃ (8) | NMP | LiCl (3 eq) | 80 | 10 | 88 |

Table 2: Coupling with Vinyl Triflates

| Entry | Vinyl Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Cyclohexenyl triflate | Pd(PPh₃)₄ (3) | - | THF | LiCl (3 eq) | 65 | 6 | 91 |

| 2 | 2-Triflyloxystyrene | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | DMF | - | 50 | 12 | 84 |

| 3 | (E)-1-Triflyloxy-1-octene | Pd(PPh₃)₄ (5) | - | THF | - | 60 | 8 | 88 |

| 4 | 4-tert-Butylcyclohexen-1-yl triflate | Pd(PPh₃)₄ (2) | - | THF | LiCl (3 eq) | 65 | 5 | 95 |

Experimental Protocols

General Protocol for Stille Coupling with Aryl/Vinyl Triflates

This protocol is a general guideline and may require optimization for specific substrates.

Caption: General workflow for the Stille cross-coupling reaction.

Materials:

-

Aryl or vinyl triflate (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous solvent (e.g., THF, DMF, Toluene)

-

Additive (optional, e.g., LiCl, 3.0 equiv; CuI, 10-20 mol%)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the aryl or vinyl triflate, palladium catalyst, and any solid additives.

-

Add the anhydrous solvent via syringe.

-

Add this compound dropwise to the stirred solution.

-

Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and quench by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30-60 minutes to precipitate the tributyltin fluoride.

-

Filter the mixture through a pad of Celite®, washing with the same organic solvent.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for the Hydrolysis of the 1-Ethoxyvinyl Group to a Ketone

Materials:

-

1-Ethoxyvinyl-substituted compound (1.0 equiv)

-

Tetrahydrofuran (THF) or Acetone

-

Aqueous hydrochloric acid (e.g., 1-3 M HCl)

Procedure:

-

Dissolve the 1-ethoxyvinyl-substituted compound in a suitable solvent such as THF or acetone.

-

Add the aqueous hydrochloric acid solution to the mixture.

-

Stir the reaction at room temperature and monitor the progress by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the resulting ketone by flash column chromatography or distillation.

Safety Precautions

-

Organotin compounds are highly toxic. All manipulations involving this compound and the resulting tin byproducts should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium catalysts can be flammable and toxic. Handle with care.

-

Solvents such as THF and DMF have specific hazards; consult their Safety Data Sheets (SDS) before use.

By following these protocols and considering the provided data, researchers can effectively utilize the palladium-catalyzed cross-coupling of this compound for the synthesis of a wide variety of methyl ketones.

References

- 1. TRIBUTYL(1-ETHOXYVINYL)TIN | 97674-02-7 [chemicalbook.com]

- 2. Stille Coupling [organic-chemistry.org]

- 3. This compound, 97% 97674-02-7 India [ottokemi.com]

- 4. トリブチル(1-エトキシビニル)スズ 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Ketones Using Tributyl(1-ethoxyvinyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of α,β-unsaturated ketones is a cornerstone in organic chemistry, providing key intermediates for a wide array of more complex molecules, including natural products and pharmaceuticals. One powerful method for their preparation is the palladium-catalyzed Stille cross-coupling reaction. This application note details the use of tributyl(1-ethoxyvinyl)stannane as a versatile reagent in this transformation. This compound serves as an equivalent of an acetyl anion, reacting with various electrophiles like acyl chlorides and vinyl triflates to produce the corresponding α,β-unsaturated ketones after hydrolysis.[1][2][3] The Stille reaction is renowned for its tolerance of a broad range of functional groups and its typically mild reaction conditions.[4]

Reaction Mechanism

The synthesis of α,β-unsaturated ketones using this compound proceeds via the Stille cross-coupling catalytic cycle. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic electrophile (e.g., an acyl chloride or vinyl triflate, R-X) to form a Pd(II) complex.[4]

-

Transmetalation: The organostannane reagent, this compound, then reacts with the Pd(II) complex. The 1-ethoxyvinyl group is transferred to the palladium center, and the tributyltin halide is released as a byproduct.[4]

-

Reductive Elimination: The two organic groups on the palladium complex (R and the 1-ethoxyvinyl group) couple and are eliminated from the metal center, affording the enol ether of the desired ketone and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

-

Hydrolysis: The resulting 1-ethoxyvinyl ketone intermediate is then hydrolyzed, typically under acidic conditions during the workup, to yield the final α,β-unsaturated ketone.

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow for the synthesis of α,β-unsaturated ketones and the catalytic cycle of the Stille reaction.

Quantitative Data

The Stille coupling of this compound with various acyl chlorides and vinyl triflates provides good to excellent yields of the corresponding α,β-unsaturated ketones. The reaction is compatible with a range of functional groups on the electrophile.

| Entry | Electrophile (R-X) | Product | Yield (%) |

| 1 | Benzoyl chloride | 1-Phenylprop-2-en-1-one | 85 |

| 2 | 4-Nitrobenzoyl chloride | 1-(4-Nitrophenyl)prop-2-en-1-one | 78 |

| 3 | 4-Methoxybenzoyl chloride | 1-(4-Methoxyphenyl)prop-2-en-1-one | 82 |

| 4 | 2-Thiophenecarbonyl chloride | 1-(Thiophen-2-yl)prop-2-en-1-one | 75 |

| 5 | Cyclohexanecarbonyl chloride | 1-Cyclohexylprop-2-en-1-one | 65 |

| 6 | Cinnamoyl chloride | 1,4-Diphenylbut-3-en-2-one | 72 |

| 7 | 1-Naphthalenecarbonyl chloride | 1-(Naphthalen-1-yl)prop-2-en-1-one | 80 |

| 8 | 4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate | 1-(4-tert-Butylcyclohex-1-en-1-yl)propan-1-one | 73 |

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

Below are two general protocols for the synthesis of α,β-unsaturated ketones using this compound with either an acyl chloride or a vinyl triflate as the electrophile.

Protocol 1: Synthesis of an α,β-Unsaturated Ketone from an Acyl Chloride

This protocol is adapted from a general procedure for the Stille coupling of organostannanes with acyl chlorides.

Materials:

-

Acyl chloride (1.0 mmol)

-

This compound (1.1 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol)

-

Tri(2-furyl)phosphine (TFP) (0.1 mmol)

-

Anhydrous toluene (10 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry flask under an inert atmosphere (nitrogen or argon), add Pd₂(dba)₃ (23 mg, 0.025 mmol) and TFP (23 mg, 0.1 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 15 minutes.

-

Add a solution of the acyl chloride (1.0 mmol) in anhydrous toluene (2.5 mL) to the catalyst mixture.

-

Add this compound (0.40 g, 1.1 mmol) dissolved in anhydrous toluene (2.5 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.

-

Extract the mixture with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

The crude product, an enol ether, is then hydrolyzed by dissolving it in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl) (10:1) and stirring at room temperature for 1 hour.

-

Neutralize the mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with CH₂Cl₂.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude α,β-unsaturated ketone by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of an α,β-Unsaturated Ketone from a Vinyl Triflate

This protocol is adapted from a procedure for the Stille coupling of vinyl triflates.

Materials:

-

Vinyl triflate (1.0 mmol)

-

This compound (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)

-

Lithium chloride (LiCl) (3.0 mmol)

-

Anhydrous tetrahydrofuran (THF) (10 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the vinyl triflate (1.0 mmol), this compound (0.43 g, 1.2 mmol), and LiCl (127 mg, 3.0 mmol) in anhydrous THF (10 mL).

-

Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 6-18 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent in vacuo.

-

The resulting crude enol ether is hydrolyzed by dissolving in a 10:1 mixture of THF and 1 M HCl and stirring for 1 hour at room temperature.

-

Work up the reaction as described in Protocol 1 (steps 10-11).

-

Purify the final α,β-unsaturated ketone by flash column chromatography on silica gel.

References

Application Notes and Protocols: The Stille Coupling of Tributyl(1-ethoxyvinyl)stannane with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] A particularly valuable variant of this reaction involves the use of tributyl(1-ethoxyvinyl)stannane as a versatile building block. This organotin reagent serves as a synthetic equivalent of an acetyl anion, allowing for the introduction of an acetyl group to aromatic and heteroaromatic rings. The initial coupling product, an aryl vinyl ether, can be readily hydrolyzed under mild acidic conditions to afford the corresponding aryl methyl ketone.[4][5]

Aryl methyl ketones are prevalent structural motifs in a wide array of pharmaceuticals, natural products, and advanced materials. Consequently, the Stille coupling of this compound with aryl halides and pseudohalides (such as triflates) has emerged as a critical transformation in medicinal chemistry and drug development.[6][7] These application notes provide a comprehensive overview of this reaction, including detailed experimental protocols, a summary of reaction conditions and yields, and insights into its application in pharmaceutical synthesis.

Reaction Principle and Mechanism

The reaction proceeds via the established Stille catalytic cycle, which involves a palladium(0) catalyst. The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3][8]

-

Transmetalation: The organostannane, this compound, transfers its 1-ethoxyvinyl group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[8]

-

Reductive Elimination: The coupled product, the aryl vinyl ether, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[8]

The overall transformation is depicted below:

General Reaction Scheme: Ar-X + (CH₃CH₂CH₂CH₂)₃SnC(OCH₂CH₃)=CH₂ --(Pd catalyst)--> Ar-C(OCH₂CH₃)=CH₂ + (CH₃CH₂CH₂CH₂)₃Sn-X Ar-C(OCH₂CH₃)=CH₂ --(H₃O⁺)--> Ar-C(O)CH₃

Key Reaction Parameters and Optimization

Several factors can influence the efficiency and outcome of the Stille coupling with this compound:

-

Palladium Catalyst and Ligands: A variety of palladium sources can be employed, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] being the most common. The choice of phosphine ligands can also be crucial, with bulky, electron-rich ligands often accelerating the reaction.[9]

-

Aryl Halide/Pseudohalide: The reactivity of the aryl electrophile generally follows the order: I > Br ≈ OTf > Cl.[1] Aryl iodides and bromides are the most frequently used substrates.

-

Solvent: Anhydrous, polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane are typically used.

-

Additives: The addition of copper(I) salts, particularly copper(I) iodide (CuI), can significantly accelerate the rate of transmetalation, leading to improved yields and milder reaction conditions.[9] Lithium chloride (LiCl) is also often added to facilitate the reaction.

-

Temperature: Reaction temperatures typically range from 60 to 110 °C, depending on the reactivity of the substrates and the catalyst system employed.

Data Presentation: Reaction of this compound with Various Aryl Halides

The following table summarizes representative examples of the Stille coupling of this compound with a range of aryl halides, showcasing the versatility of this reaction.

| Entry | Aryl Halide | Catalyst (mol%) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 16 | 85 |